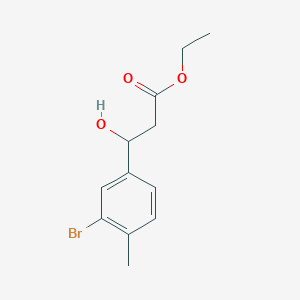
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Bromo-4-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-Amino-4-methylphenyl)-3-hydroxypropanoate or Ethyl 3-(3-Mercapto-4-methylphenyl)-3-hydroxypropanoate.
科学的研究の応用
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxy group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active hydroxypropanoic acid, which further interacts with biological targets.
類似化合物との比較
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-Bromo-4-ethylphenyl)-3-hydroxypropanoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 3-(3-Bromo-4-methylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
生物活性
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group. This compound has garnered attention in the fields of medicinal and synthetic organic chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15BrO3
- Molar Mass : 287.15 g/mol
- Functional Groups : Ester, Hydroxyl
The presence of the bromine atom at the meta position relative to a methyl group on the phenyl ring enhances the compound's reactivity and binding affinity to biological targets. The hydroxyl group contributes to its potential for hydrogen bonding, influencing its interaction with biomolecules.
Synthesis Methods
The synthesis of this compound typically involves various organic reactions, including:
- Esterification : Reacting ethyl bromoacetate with 3-bromo-4-methylphenol.
- Hydrolysis : Converting esters to their corresponding acids and alcohols under acidic or basic conditions.
These methods allow for modifications that enhance the compound's biological activity.
Biological Activity
Research has indicated several potential biological activities linked to this compound:
1. Anti-inflammatory Effects
Studies suggest that compounds with similar structures exhibit anti-inflammatory properties. The bromine substitution may enhance these effects by increasing binding affinity to inflammatory mediators.
3. Cytotoxicity
Preliminary studies indicate that this compound may possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism likely involves disruption of cellular pathways through interaction with specific receptors or enzymes.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | C12H14F1O4B1 | Contains fluorine; studied for medicinal applications. |
| Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate | C12H15BrO3 | Different bromine positioning; potential pharmaceutical uses. |
| Methyl (3R)-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate | C12H14BrF1O3 | Contains fluorine; investigated for biological activity. |
This table illustrates how variations in halogen substitution and functional groups can significantly influence the biological properties of these compounds.
Case Studies
Several case studies have investigated the biological activity of structurally related compounds:
- Study on Anti-cytomegalovirus Activity : A related compound demonstrated significant anti-HCMV activity at concentrations lower than traditional antiviral drugs like ganciclovir . This suggests that this compound may also exhibit similar antiviral properties.
- Research on Inflammatory Response : Compounds with similar hydroxyl and halogen functionalities have shown promise in reducing inflammatory markers in vitro, indicating a potential pathway for therapeutic development.
特性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChIキー |
WULPWEWNSJDRHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















